

# GALANIN (2-29) (RAT) structure and sequence

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## Compound of Interest

Compound Name: GALANIN (2-29) (RAT)

CAS No.: 141696-11-9

Cat. No.: B588990

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## Technical Guide: Galanin (2-29) (Rat)

Pharmacological Probe for GalR2/GalR3 Selectivity

### Executive Summary

**Galanin (2-29) (Rat)** is an N-terminally truncated fragment of the neuroendocrine peptide Galanin. Unlike the full-length parent peptide (Galanin 1-29), which exhibits high affinity for all three receptor subtypes (GalR1, GalR2, GalR3), the (2-29) fragment displays a profound loss of affinity for GalR1 while retaining high affinity and agonist potency at GalR2 and moderate affinity at GalR3.

This unique pharmacological profile makes Galanin (2-29) a critical tool for deconvoluting galaninergic signaling, allowing researchers to isolate GalR2-mediated effects (e.g., neuroprotection, nociception modulation) from GalR1-mediated inhibitory actions.

### Molecular Specifications

Parameter	Specification
Peptide Name	Galanin (2-29) (Rat)
Sequence (One-Letter)	WTLNSAGYLLGPHAIDNHRFSFDKHGLT-NH <sub>2</sub>
Sequence (Three-Letter)	Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-Ser-Asp-Lys-His-Gly-Leu-Thr-NH <sub>2</sub>
N-Terminus	Free Amine (H-) at Tryptophan-2
C-Terminus	Amidated (-NH <sub>2</sub> )
Molecular Formula	C <sub>139</sub> H <sub>207</sub> N <sub>42</sub> O <sub>40</sub>
Molecular Weight	3106.4 Da (Average)
Solubility	Soluble in water; enhanced stability in 0.1% acetic acid or DMSO.
Counter-ion	Typically Trifluoroacetate (TFA) or Acetate (check specific lot).

## Structural Commentary

The removal of the N-terminal Glycine (Gly1) is the defining structural modification. In the native peptide, the free amine of Gly1 and the peptide bond between Gly1-Trp2 form essential hydrogen bond networks within the transmembrane binding pocket of GalR1. The GalR2 subtype, however, relies more heavily on the hydrophobic interactions provided by Trp2, Tyr9, and Leu10, rendering it tolerant to the deletion of the first residue.

## Receptor Pharmacology & Selectivity[1][2][3][4][5]

The utility of Galanin (2-29) lies in its differential binding affinity. It acts as a GalR2/GalR3 agonist with significantly reduced activity at GalR1.

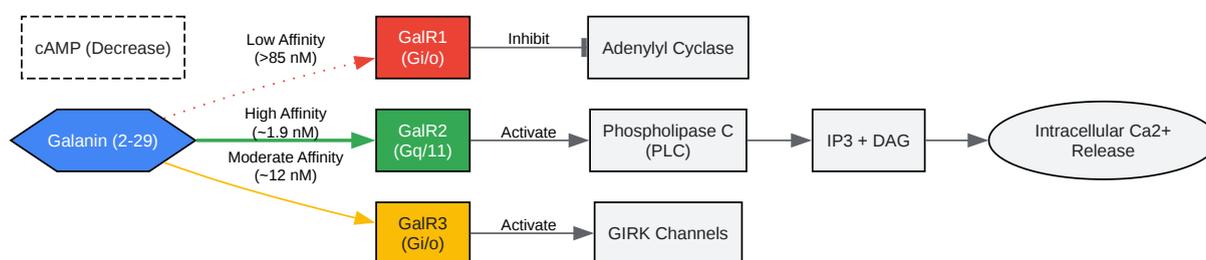
## Binding Affinity Profile (K<sub>i</sub> Values)[1][2]

Receptor Subtype	Ligand	Affinity (Ki)	Functional Outcome
GalR1	Galanin (1-29)	~0.1 nM	Full Agonist (Gi/o coupled)
GalR1	Galanin (2-29)	~85 - 500 nM	Low Affinity / Inactive
GalR2	Galanin (1-29)	~0.2 nM	Full Agonist (Gq/11 coupled)
GalR2	Galanin (2-29)	~1.9 nM	High Affinity Agonist
GalR3	Galanin (1-29)	~0.4 nM	Full Agonist (Gi/o coupled)
GalR3	Galanin (2-29)	~12.6 nM	Moderate Agonist

Data aggregated from Tocris Bioscience and receptor cloning studies [1, 2].

## Mechanistic Signaling Pathway

The following diagram illustrates the divergent signaling activated by Galanin (2-29) compared to the silencing of the GalR1 pathway.



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Caption: Galanin (2-29) selectively activates the GalR2-Gq-PLC pathway while showing minimal engagement with the GalR1-Gi-cAMP axis at physiological concentrations.

## Experimental Workflows

### A. Reconstitution & Handling

Peptides lacking the N-terminal Glycine are generally hydrophobic in the mid-region but soluble due to the C-terminal polar residues.

- Vial Arrival: Centrifuge the vial at 10,000 x g for 2 minutes prior to opening to settle any lyophilized powder.
- Solvent Choice:
  - Preferred: Sterile distilled water or 0.1% Acetic Acid (to prevent oxidation of Met/Trp and aggregation).
  - Stock Concentration: 1 mM (approx. 3.1 mg/mL).
- Aliquoting: Divide into single-use aliquots (e.g., 10-50  $\mu$ L).
- Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

### B. In Vitro Competition Binding Assay

To validate the presence of GalR2 in a tissue sample using Galanin (2-29).

Materials:

- Membrane prep from Rat Hypothalamus or transfected CHO-GalR2 cells.
- Radioligand: [ $^{125}$ I]-Galanin (porcine/rat) (2200 Ci/mmol).
- Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4, 0.5% BSA, 0.05% Bacitracin (peptidase inhibitor).

Protocol:

- Preparation: Dilute Galanin (2-29) in binding buffer to generate a concentration range (10<sup>-11</sup> M to 10<sup>-6</sup> M).

- Incubation: Mix 50  $\mu$ L membrane prep (10-20  $\mu$ g protein), 50  $\mu$ L [ $^{125}$ I]-Galanin (0.1 nM final), and 50  $\mu$ L Galanin (2-29) competitor.
- Equilibrium: Incubate for 60-90 minutes at room temperature (25°C). Note: GalR2 kinetics are slower than GalR1; ensure full equilibrium.
- Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
- Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.
- Analysis: Measure radioactivity in a gamma counter. Plot % Inhibition vs. Log[Ligand].
  - Validation: A  $K_i < 5$  nM confirms high-affinity GalR2 binding.[1] A  $K_i > 50$  nM suggests GalR1 dominance in the tissue.

## Synthesis & Quality Control

For researchers synthesizing this peptide via Solid Phase Peptide Synthesis (SPPS):

- Resin: Rink Amide resin (to generate C-terminal amide).
- Coupling Strategy: Fmoc chemistry.[2]
- Critical Step: The Trp2 residue is susceptible to oxidation during cleavage. Use a scavenger cocktail containing EDT (1,2-ethanedithiol) or DODT.
- Purification: Reverse-phase HPLC (C18 column). Gradient: 10-60% Acetonitrile in water + 0.1% TFA.
- Mass Spec Verification: Expected  $[M+3H]^{3+} \approx 1036.5$  m/z.

## References

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- Lu, X., et al. (2005). "Galanin receptor subtypes and their ligands." [4] *Neuropeptides*, 39(3), 143-146.
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## Sources

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